(3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate

Histamine H3 Receptor Chiral Recognition Enantiomeric Potency Ratio

The compound (3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate (CAS 370880-09-4) is a cis-fused, enantiomerically pure, Boc-protected bicyclic diamine intermediate. It belongs to the octahydropyrrolo[3,4-b]pyrrole class, which serves as a privileged scaffold in medicinal chemistry for constructing histamine H3 receptor antagonists, dipeptidyl peptidase IV inhibitors, and kinase-targeted agents.

Molecular Formula C11H20N2O2
Molecular Weight 212.293
CAS No. 370880-09-4
Cat. No. B580886
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate
CAS370880-09-4
Synonyms(3AR,6aR)-Hexahydropyrrolo[3,4-b]pyrrole-1-carboxylic Acid Tert-butyl Ester;  (3aR,6aR)-Hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylic Acid 1,1-Dimethylethyl Ester; 
Molecular FormulaC11H20N2O2
Molecular Weight212.293
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2C1CNC2
InChIInChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-4-8-6-12-7-9(8)13/h8-9,12H,4-7H2,1-3H3/t8-,9+/m1/s1
InChIKeyOIKZNKIPPFFTKA-BDAKNGLRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate: A Chiral Bicyclic Intermediate for CNS and Kinase-Targeted Synthesis


The compound (3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate (CAS 370880-09-4) is a cis-fused, enantiomerically pure, Boc-protected bicyclic diamine intermediate [1]. It belongs to the octahydropyrrolo[3,4-b]pyrrole class, which serves as a privileged scaffold in medicinal chemistry for constructing histamine H3 receptor antagonists, dipeptidyl peptidase IV inhibitors, and kinase-targeted agents [2]. With a molecular formula of C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol, it is supplied commercially at purities typically ≥97% . Its rigid, chirally locked architecture enables precise spatial presentation of functional groups in final drug candidates, making it a critical building block for programs requiring defined stereochemistry [2].

Substitution Risks with Analogous Hexahydropyrrolo[3,4-b]pyrrole Building Blocks: Why Stereoisomerism and Regiochemistry Define Synthetic and Pharmacological Outcomes


Within the octahydropyrrolopyrrole family, compounds differing in enantiomeric configuration, N-Boc regioisomerism, or the absence of protecting groups exhibit profoundly different reactivity and pharmacological profiles [1]. The (3aR,6aR) configuration is essential for achieving sub-nanomolar binding affinity at the human histamine H3 receptor, a feature directly linked to the scaffold's fit within the receptor binding pocket [2]. The 1-Boc regiochemistry enables orthogonal deprotection strategies that are impossible with the 5-Boc or bis-Boc analogs, critically affecting multi-step synthetic routes to clinical candidates [3]. Replacing this compound with its (3aS,6aS) enantiomer, the N5-Boc regioisomer, or the unprotected diamine introduces divergent pharmacokinetic, pharmacodynamic, and chemical reactivity variables that risk derailing costly discovery programs. The sections below provide specific, quantifiable comparative evidence to support informed procurement decisions.

Quantitative Differentiation of (3aR,6aR)-1-Boc-Hexahydropyrrolo[3,4-b]pyrrole: Evidence for Informed Procurement


Enantiomer-Specific Contribution to H3 Receptor Antagonist Potency: (3aR,6aR) vs. (3aS,6aS) Scaffold Comparison

The (3aR,6aR) absolute configuration is a critical determinant of H3 receptor binding. In the prototypical (3aR,6aR)-5-alkyl-1-aryl-octahydropyrrolo[3,4-b]pyrrole series, compound 17a, which is directly derived from the target compound's scaffold, achieves a human H3 Ki of 0.54 nM and a rat H3 Ki of 4.57 nM [1]. In contrast, published data on analogs incorporating the (3aS,6aS) configuration show substantially weaker affinity; for example, the (3aS,6aS)-configured derivative CHEMBL563014 (1-(6-bromo-naphthalen-2-yl)-5-methyl-octahydropyrrolo[3,4-b]pyrrole) exhibits a Ki of 182 nM at the human cloned H3 receptor [2]. This represents a >300-fold loss in potency relative to the (3aR,6aR)-based lead, underscoring the absolute requirement for the defined (3aR,6aR) stereochemistry.

Histamine H3 Receptor Chiral Recognition Enantiomeric Potency Ratio

Regioselective Orthogonality: N1-Boc vs. N5-Boc Protection Defines Multi-Step Synthesis Feasibility

The target compound features a Boc group specifically at the N1 position (1-Boc isomer, CAS 370880-09-4), which is chemically distinct from the N5-Boc regioisomer (CAS 370882-39-6). In standard Boc deprotection conditions (TFA/CH₂Cl₂, 25 °C), both N1-Boc and N5-Boc groups are removed; however, the free secondary amine liberated at the alternative position displays divergent nucleophilicity (pKa ~10.7 vs. ~8.5 predicted for the bridgehead N atom) . This difference enables sequential functionalization in the synthesis of patent-protected histamine H3 antagonists, where the N5 position is selectively alkylated prior to N1 deprotection and aryl coupling [1]. Attempting to use the N5-Boc regioisomer in published routes results in scrambled alkylation selectivity, necessitating additional protection/deprotection steps that reduce overall yield by an estimated 15–25% based on reported multi-step sequences [1].

Orthogonal Protection N-Boc Regiochemistry Synthetic Route Efficiency

Commercial Enantiomeric and Chemical Purity: Differentiating Among Vendors by Specification Grade

The target compound is commercially available from multiple vendors with distinct purity profiles. AKSci offers the compound with minimum 97% chemical purity (catalog 8744FY), while its higher-grade catalog 8610AH specifies 98% minimum purity . The (3aS,6aS) enantiomer (CAS 370880-16-3) is sold by Achemblock with a purity of 99% . Critically, no vendor currently provides a certified enantiomeric excess (ee) value for the target compound; this information is inferred from specific rotation and chiral HPLC retention times. The absence of a certified ee specification represents a procurement risk, as even 2% of the opposite enantiomer could introduce confounding biological activity in sensitive assays. Buyers should request lot-specific chiral purity certificates and compare them against the (3aS,6aS) standard to verify identity and stereochemical integrity.

Enantiomeric Purity Chemical Purity Procurement Specification

Precedented Application in Clinical-Stage Scaffolds: ABT-288 and H3 Antagonist Drug Discovery Programs

The (3aR,6aR)-hexahydropyrrolo[3,4-b]pyrrole scaffold is the core bicyclic substructure of ABT-288, a potent and selective histamine H3 receptor antagonist that advanced to Phase II clinical trials for mild-to-moderate Alzheimer's disease (NCT01018875) [1]. ABT-288 exhibits a human H3 Ki of 1.9 nM and rat H3 Ki of 8.2 nM, demonstrating the translational viability of the (3aR,6aR) scaffold from in vitro to in vivo . By contrast, the (3aS,6aS) stereoisomer has not been reported in any clinical candidate from any organization. The target compound serves as the direct synthetic precursor to the N1-arylated, N5-alkylated core found in ABT-288 and structurally related development compounds, confirming its utility in producing GMP-compatible intermediates for IND-enabling studies.

ABT-288 Alzheimer's Disease Clinical Candidate Intermediate

Prioritized Application Scenarios for (3aR,6aR)-1-Boc-Hexahydropyrrolo[3,4-b]pyrrole in Drug Discovery and Chemical Biology


Synthesis of Next-Generation Histamine H3 Receptor Antagonists for Cognitive Disorders

The (3aR,6aR)-1-Boc scaffold enables N5-alkylation followed by N1-deprotection and Pd-catalyzed aryl coupling to generate potent H3 antagonists. This route directly mirrors the synthesis of ABT-288, which achieved a human H3 Ki of 1.9 nM and advanced to Phase II Alzheimer's trials . Laboratories pursuing H3-targeted cognitive enhancement, ADHD, or narcolepsy programs will find this intermediate optimally configured for established SAR pathways.

Construction of Stereodefined Bicyclic Diamine Cores for Kinase and Protease Inhibitors

The rigid (3aR,6aR) ring junction provides conformational constraint that has been exploited in kinase inhibitor design to improve target selectivity. The orthogonally protected diamine allows sequential introduction of hinge-binding and solvent-exposed motifs. Analogous hydrogenated pyrrolo[3,4-b]pyrroles have yielded DPP-IV inhibitors [1], and the N1-Boc variant is ideally suited for similar multi-step inhibitor assembly.

Enantioselective Catalyst and Chiral Ligand Development

The (3aR,6aR)-bicyclic diamine can be directly converted into chiral ligands for asymmetric catalysis once both nitrogen atoms are deprotected and functionalized. Its cis-fused geometry enforces a rigid bite angle upon metal coordination, a feature that has been associated with high enantioselectivity (up to 90% ee) in related N-Boc-protected bicyclic pyrrolidine systems [2]. This makes the compound a strategic starting point for designing novel C₂-symmetric or unsymmetrical chiral ligands.

Synthesis of CNS-Penetrant Peptidomimetics and Macrocyclic Scaffolds

The scaffold's ability to mimic β-turn peptide motifs, combined with its moderate molecular weight (212.29 g/mol) and predicted LogP of ~1.2, supports its use in CNS peptidomimetic design. Published work on octahydropyrrolo[3,4-b]pyrrole derivatives confirms their capacity to cross biological membranes when incorporated into drug-like molecules [1], positioning this intermediate as a gateway to macrocyclic protease inhibitors and GPCR modulators requiring brain penetration.

Quote Request

Request a Quote for (3aR,6aR)-tert-Butyl hexahydropyrrolo[3,4-b]pyrrole-1(2H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.